3,4-Dimethylphenyl 5-(azepan-1-ylsulfonyl)-2-chlorobenzoate
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Overview
Description
3,4-DIMETHYLPHENYL 5-(AZEPANE-1-SULFONYL)-2-CHLOROBENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, a sulfonyl group, and a chlorobenzoate moiety, making it a versatile candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHYLPHENYL 5-(AZEPANE-1-SULFONYL)-2-CHLOROBENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the core benzoate structure, followed by the introduction of the azepane-1-sulfonyl group and the 3,4-dimethylphenyl group. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize reaction conditions. The use of automated systems and advanced analytical techniques ensures the efficient and consistent production of high-purity 3,4-DIMETHYLPHENYL 5-(AZEPANE-1-SULFONYL)-2-CHLOROBENZOATE.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHYLPHENYL 5-(AZEPANE-1-SULFONYL)-2-CHLOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3,4-DIMETHYLPHENYL 5-(AZEPANE-1-SULFONYL)-2-CHLOROBENZOATE has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-DIMETHYLPHENYL 5-(AZEPANE-1-SULFONYL)-2-CHLOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(AZEPANE-1-SULFONYL)-N-[5-(3,4-DIMETHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE
- 4-(AZEPANE-1-SULFONYL)-N-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}BENZAMIDE
Uniqueness
Compared to similar compounds, 3,4-DIMETHYLPHENYL 5-(AZEPANE-1-SULFONYL)-2-CHLOROBENZOATE stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Properties
Molecular Formula |
C21H24ClNO4S |
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Molecular Weight |
421.9 g/mol |
IUPAC Name |
(3,4-dimethylphenyl) 5-(azepan-1-ylsulfonyl)-2-chlorobenzoate |
InChI |
InChI=1S/C21H24ClNO4S/c1-15-7-8-17(13-16(15)2)27-21(24)19-14-18(9-10-20(19)22)28(25,26)23-11-5-3-4-6-12-23/h7-10,13-14H,3-6,11-12H2,1-2H3 |
InChI Key |
MMDCVXZDJBRSOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCCC3)Cl)C |
Origin of Product |
United States |
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